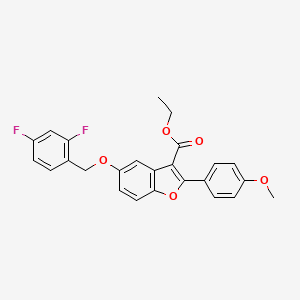![molecular formula C23H23NO7 B11624410 4-{(3E)-2-(4-hydroxy-3-methoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid](/img/structure/B11624410.png)
4-{(3E)-2-(4-hydroxy-3-methoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{(3E)-2-(4-hydroxy-3-methoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid, often referred to as “Compound X” for brevity, is a synthetic organic molecule. Its chemical structure consists of a butanoic acid backbone appended with a pyrrolidinone ring and various functional groups. The compound’s systematic name reflects its substituents and stereochemistry, emphasizing its complexity.
準備方法
2.1 Synthetic Routes: Several synthetic routes lead to Compound X, but one common approach involves the following steps:
Condensation Reaction: Starting from 4-hydroxybenzaldehyde and 4-methoxybenzaldehyde, a condensation reaction forms the chalcone intermediate.
Cyclization: The chalcone undergoes cyclization with a suitable amine (e.g., proline) to form the pyrrolidinone ring.
Hydroxylation: The resulting compound is then hydroxylated at specific positions using reagents like sodium hydroxide or hydrogen peroxide.
Carboxylation: Finally, carboxylation of the hydroxylated intermediate yields Compound X.
2.2 Industrial Production: While laboratory-scale synthesis is feasible, industrial production typically employs more efficient methods, such as continuous flow processes or solid-phase synthesis. These approaches enhance yield and minimize waste.
化学反応の分析
Compound X exhibits diverse reactivity:
Oxidation: It can undergo oxidative transformations, yielding various products.
Reduction: Reduction reactions modify its functional groups.
Substitution: Substituents on the aromatic rings can be replaced via electrophilic or nucleophilic substitution. Common reagents include oxidants (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and Lewis acids (e.g., aluminum chloride).
科学的研究の応用
4.1 Chemistry:
Catalysis: Compound X’s functional groups make it an intriguing catalyst for asymmetric reactions.
Supramolecular Chemistry: Its unique structure contributes to host-guest interactions and self-assembly.
Antioxidant Properties: The phenolic moieties confer antioxidant activity, potentially beneficial for health.
Anti-inflammatory Effects: Compound X may modulate inflammatory pathways.
Pharmaceuticals: Researchers explore its potential as a drug scaffold.
Materials Science: Its structural motifs inspire novel materials.
作用機序
Compound X’s effects likely involve:
Molecular Targets: Interaction with specific enzymes, receptors, or proteins.
Pathways: Activation or inhibition of signaling pathways.
類似化合物との比較
Compound X stands out due to its intricate structure and multifaceted reactivity. Similar compounds include Compound Y) and Compound Z), but their distinct features set them apart.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
特性
分子式 |
C23H23NO7 |
|---|---|
分子量 |
425.4 g/mol |
IUPAC名 |
4-[(3E)-2-(4-hydroxy-3-methoxyphenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C23H23NO7/c1-13-5-7-14(8-6-13)21(28)19-20(15-9-10-16(25)17(12-15)31-2)24(23(30)22(19)29)11-3-4-18(26)27/h5-10,12,20,25,28H,3-4,11H2,1-2H3,(H,26,27)/b21-19+ |
InChIキー |
HTYFEHCKEIHDCY-XUTLUUPISA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCC(=O)O)C3=CC(=C(C=C3)O)OC)/O |
正規SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCC(=O)O)C3=CC(=C(C=C3)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Bromophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624329.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11624340.png)
![4,4-dimethyl-N-(3-methylbutyl)-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11624342.png)
![ethyl (2Z)-5-(4-fluorophenyl)-2-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11624343.png)

![3,5-diethyl 4-[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11624350.png)
![1-[(4-methylphenyl)carbonyl]-2-(thiophen-2-yl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11624356.png)
![2-(4-bromophenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11624358.png)
![N-benzyl-2-[2-(2-methoxyphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11624365.png)
![1-ethyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11624376.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B11624383.png)
![5-(4-bromophenyl)-4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624387.png)
![5-nitro-3,8-dioxido-[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole-3,8-diium-4-amine](/img/structure/B11624389.png)
![6-((5Z)-5-{[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid](/img/structure/B11624393.png)
